Cas no 937597-89-2 (<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate)

Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group and an ester functionality. The presence of electron-withdrawing groups, including chlorine and trifluoromethyl, enhances its reactivity and potential utility in agrochemical or pharmaceutical applications. The thiazole scaffold is known for its biological activity, making this compound a valuable intermediate in the synthesis of more complex molecules. Its structural features suggest stability under various conditions, facilitating further derivatization. The ester group provides a handle for additional chemical modifications, broadening its applicability in research and industrial processes. This compound is typically handled under controlled conditions due to its reactive functional groups.
<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate structure
937597-89-2 structure
Product Name:<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate
CAS No:937597-89-2
MF:C13H9Cl2F3N2O2S
MW:385.188970327377
MDL:MFCD08558207
CID:3060147
PubChem ID:19616604
Update Time:2025-08-04

<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate Chemical and Physical Properties

Names and Identifiers

    • <br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate
    • AKOS000313409
    • Ethyl (Z)-2-((2,5-dichlorophenyl)imino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
    • ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • CS-0298809
    • ethyl 2-(2,5-dichloroanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • EN300-230696
    • Ethyl 2-((2,5-dichlorophenyl)imino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
    • STK350802
    • 937597-89-2
    • ETHYL 2-[(2,5-DICHLOROPHENYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CA+
    • MDL: MFCD08558207
    • Inchi: 1S/C13H9Cl2F3N2O2S/c1-2-22-11(21)9-10(13(16,17)18)20-12(23-9)19-8-5-6(14)3-4-7(8)15/h3-5H,2H2,1H3,(H,19,20)
    • InChI Key: RXTXDISQBAGQNW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC1=NC(C(F)(F)F)=C(C(=O)OCC)S1)Cl

Computed Properties

  • Exact Mass: 383.9713886Da
  • Monoisotopic Mass: 383.9713886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 79.5Ų

<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate Pricemore >>

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Additional information on <br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate

Ethyl 2-[(2,5-Dichlorophenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview

Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 937597-89-2) is a sophisticated organic compound with a unique structure and promising applications in various fields. This compound belongs to the class of thiazole derivatives, which have gained significant attention in recent years due to their versatile properties and potential in drug discovery and agrochemicals. The molecule features a thiazole ring system substituted with a dichlorophenyl amino group and a trifluoromethyl group, making it a valuable compound for further research and development.

The thiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms. In this compound, the thiazole ring is substituted at positions 2 and 4 with an amino group linked to a dichlorophenyl moiety and a trifluoromethyl group, respectively. The carboxylic acid derivative at position 5 is esterified with an ethyl group, which adds to the compound's stability and solubility properties. These structural features make this compound highly versatile for use in various chemical reactions and applications.

Recent studies have highlighted the potential of thiazole derivatives as bioactive compounds. For instance, research has shown that such compounds can exhibit antimicrobial, antifungal, and anti-inflammatory activities due to their unique electronic properties and ability to interact with biological targets. Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been explored for its potential as an agrochemical agent due to its ability to inhibit plant pathogens and pests. Additionally, the presence of the trifluoromethyl group enhances the compound's stability against metabolic processes in living organisms, making it a promising candidate for drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The starting materials typically include aromatic chlorides and aldehydes or ketones that undergo nucleophilic substitution or condensation reactions to form the thiazole ring system. The introduction of substituents such as the dichlorophenyl amino group and trifluoromethyl group requires careful optimization of reaction conditions to ensure selectivity and avoid side reactions.

In terms of applications, ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown potential in several areas:

Agricultural Applications:
This compound has been tested as a potential fungicide against various plant pathogens such as Fusarium species and Phytophthora infestans. Its ability to inhibit fungal growth makes it a valuable candidate for developing eco-friendly agricultural solutions that reduce reliance on synthetic pesticides.

Biochemical Research:
The compound's structure allows it to act as a scaffold for further functionalization in drug discovery programs. Researchers are exploring its potential as an inhibitor of enzymes involved in inflammatory pathways or as an antagonist of certain G-protein coupled receptors (GPCRs), which are key targets in treating chronic diseases such as cancer and neurodegenerative disorders.

Synthetic Chemistry:
Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. Its modular structure enables chemists to introduce additional functional groups or modify existing ones to tailor the compound's properties for specific applications.

In conclusion, ethyl 2-[(2,5-dichlorophenyl)< strong >amino strong >]-4-(< strong >trifluoromethyl strong >)-1,3-thiazole-5-carboxy late represents a significant advancement in the field of heterocyclic chemistry. Its unique structure combined with promising bioactivity profiles positions it as a key player in future research aimed at developing innovative solutions in agriculture and medicine. As researchers continue to explore its potential applications, this compound is expected to contribute significantly to the advancement of science and technology.

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